1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide
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Overview
Description
1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide, also known as P-oxide, is a heterocyclic compound that contains a phosphorus atom. It has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide is not fully understood. However, it has been suggested that it may act as an electron-deficient species, leading to its reactivity towards various nucleophiles. Additionally, 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer activity. Additionally, 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide has been shown to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide has several advantages for lab experiments, including its high reactivity towards various nucleophiles and its potential as a building block for the synthesis of various organic compounds. However, 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide is also highly reactive and can be difficult to handle, making it challenging to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide. One area of interest is the development of new synthetic methods for the preparation of 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide and its potential as a therapeutic agent for various diseases. Finally, the use of 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide in material science and its potential applications in the development of new electronic devices is an area that warrants further investigation.
Synthesis Methods
The synthesis of 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide can be achieved through various methods, including the reaction of phosphorus trichloride with 2,3-dihydro-1,4-dimethyl-1H-phosphole in the presence of oxygen or air. Another method involves the oxidation of 2,3-dihydro-1,4-dimethyl-1H-phosphole with hydrogen peroxide.
Scientific Research Applications
1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block in the synthesis of various organic compounds, such as phosphole-based ligands and polymers. In material science, 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide has been used as a dopant in organic light-emitting diodes, leading to improved device performance. In medicinal chemistry, 1H-Phosphole, 2,3-dihydro-1,4-dimethyl-, 1-oxide has been investigated for its potential as a drug candidate due to its unique properties and biological activity.
properties
CAS RN |
15450-68-7 |
---|---|
Molecular Formula |
C6H11OP |
Molecular Weight |
130.12 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C6H11OP/c1-6-3-4-8(2,7)5-6/h5H,3-4H2,1-2H3 |
InChI Key |
KZFJYCRQWKWYJE-UHFFFAOYSA-N |
SMILES |
CC1=CP(=O)(CC1)C |
Canonical SMILES |
CC1=CP(=O)(CC1)C |
Other CAS RN |
15450-68-7 |
Origin of Product |
United States |
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